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(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a chiral amine with the molecular formula C10H12Br2N·HCl and a CAS number of 1388093-62-6. This compound features a propan-1-amine backbone substituted with a dibromophenyl group, which significantly influences its chemical and biological properties. The presence of bromine atoms on the phenyl ring enhances its reactivity and alters its pharmacological profile compared to other similar compounds. The hydrochloride form of this compound improves its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceuticals.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others.
The biological activity of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has been explored in various contexts, particularly concerning its potential as a pharmacological agent. Preliminary studies suggest that this compound may exhibit properties akin to selective serotonin reuptake inhibitors (SSRIs), indicating its potential utility in treating mood disorders. The unique electronic properties imparted by the dibromophenyl group may enhance its binding affinity to neurotransmitter receptors, leading to improved pharmacological profiles compared to structurally similar compounds.
The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride typically involves several key steps:
This multi-step synthesis allows for the production of optically active forms of the compound, which are crucial for its biological activity.
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has several applications:
Interaction studies involving (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride focus on its binding affinity and selectivity towards specific receptors. Techniques such as molecular docking and receptor binding assays are commonly employed to elucidate the mechanisms through which this compound exerts its biological effects. The presence of bromine substituents is believed to enhance interactions with neurotransmitter receptors, potentially leading to unique pharmacological profiles compared to structurally similar compounds.
Several compounds share structural similarities with (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(3,5-Dichlorophenyl)propan-1-amine | Chiral amine with dichlorophenyl substitution | Exhibits properties similar to SSRIs |
| 1-(3-Chlorophenyl)propan-2-amine hydrochloride | Chlorinated phenyl group | Different stereochemistry may affect biological activity |
| 1-(2,5-Dichlorophenyl)propan-1-amine hydrochloride | Dichlorinated phenyl group | Enhanced reactivity due to multiple chlorine atoms |
Uniqueness:
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is distinct due to its specific substitution pattern on the phenyl ring, which significantly influences its electronic properties and biological activity. The dibromo substitution provides unique steric and electronic characteristics that differentiate it from other similar compounds, potentially leading to unique pharmacological effects and applications in medicinal chemistry.